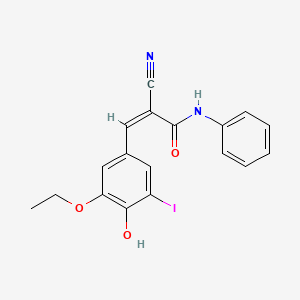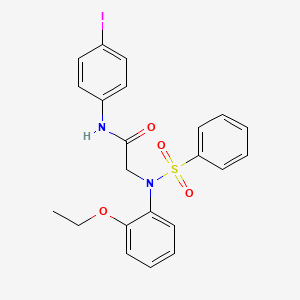
(Z)-2-cyano-3-(3-ethoxy-4-hydroxy-5-iodophenyl)-N-phenylprop-2-enamide
Übersicht
Beschreibung
(Z)-2-cyano-3-(3-ethoxy-4-hydroxy-5-iodophenyl)-N-phenylprop-2-enamide: is a synthetic organic compound characterized by its unique structural features, including a cyano group, an ethoxy group, a hydroxy group, and an iodine atom attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-cyano-3-(3-ethoxy-4-hydroxy-5-iodophenyl)-N-phenylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the starting material: The synthesis begins with the preparation of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde through iodination and subsequent ethoxylation of a suitable phenol derivative.
Knoevenagel Condensation: The aldehyde is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to form the corresponding α,β-unsaturated nitrile.
Amidation: The nitrile intermediate undergoes amidation with aniline under appropriate conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a corresponding ketone or quinone derivative.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Major Products:
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of primary amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in biochemical assays to study enzyme interactions and inhibition.
Medicine:
- Explored as a potential therapeutic agent due to its unique structural features.
- Studied for its ability to interact with specific biological targets.
Industry:
- Utilized in the development of novel materials with specific electronic or optical properties.
- Employed in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (Z)-2-cyano-3-(3-ethoxy-4-hydroxy-5-iodophenyl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor-mediated signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, or other cellular functions.
Vergleich Mit ähnlichen Verbindungen
(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylprop-2-enamide: Similar structure but with a methoxy group instead of an ethoxy group.
(Z)-2-cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide: Contains two hydroxy groups instead of one ethoxy and one hydroxy group.
Uniqueness:
- The presence of the iodine atom and the ethoxy group in (Z)-2-cyano-3-(3-ethoxy-4-hydroxy-5-iodophenyl)-N-phenylprop-2-enamide distinguishes it from other similar compounds.
- These structural features may contribute to its unique reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(3-ethoxy-4-hydroxy-5-iodophenyl)-N-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O3/c1-2-24-16-10-12(9-15(19)17(16)22)8-13(11-20)18(23)21-14-6-4-3-5-7-14/h3-10,22H,2H2,1H3,(H,21,23)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPJCXOZIAHOGJ-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trisodium;2,5-dichloro-4-[4-[[5-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonate](/img/structure/B3737265.png)
![2-(4-bromophenyl)-4-[4-[4-[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]phenoxy]phenyl]-5-phenyl-1H-imidazole](/img/structure/B3737268.png)
![2-(2-cyanophenoxy)-N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]acetamide](/img/structure/B3737275.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]acetamide](/img/structure/B3737285.png)
![N,N-diethyl-2-(5-oxo-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B3737294.png)
![4-{[2-(4-bromo-2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B3737301.png)
![4-[benzyl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3737309.png)
![Ethyl 2-[(2-methylphenyl)sulfonylamino]benzoate](/img/structure/B3737319.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B3737326.png)
![N-[4-(4-morpholinyl)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3737331.png)
![5-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3737337.png)
![2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B3737341.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)benzamide](/img/structure/B3737350.png)
